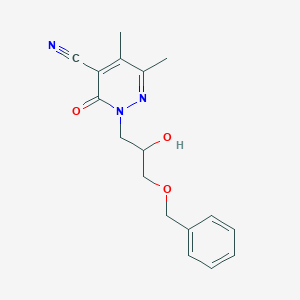
2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile (HPMC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. HPMC is a pyridazine derivative that exhibits various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in tumor growth and inflammation. 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in vivo. 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile in lab experiments is its relatively simple synthesis method. 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage is its broad range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of using 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile. One area of interest is the development of 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile-based drug delivery systems for targeted cancer therapy. Another potential direction is the investigation of 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile's effects on other signaling pathways involved in cancer and inflammation. Furthermore, the development of more water-soluble derivatives of 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile could improve its bioavailability and facilitate its administration in vivo. Overall, the research on 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile holds great promise for the development of novel therapeutic agents for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile involves a multi-step process that starts with the reaction of 2,3-dimethyl-1,4-dioxane with phenylmagnesium bromide to obtain 2-(3-phenylmethoxypropyl)-5,6-dimethyl-3,4-dihydropyridazine. The resulting compound is then treated with acetic anhydride and sodium acetate to form 2-(2-acetoxy-3-phenylmethoxypropyl)-5,6-dimethyl-3,4-dihydropyridazine. Finally, the carbonitrile group is introduced by reacting the compound with potassium cyanide in the presence of a catalytic amount of copper(I) iodide.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been extensively studied for its potential applications in the pharmaceutical industry. It has shown promising results in preclinical studies as an antitumor agent against various cancer cell lines, including breast, lung, and colon cancer. 2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also exhibited anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
2-(2-hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-13(2)19-20(17(22)16(12)8-18)9-15(21)11-23-10-14-6-4-3-5-7-14/h3-7,15,21H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKITNHDDQBQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)CC(COCC2=CC=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-3-phenylmethoxypropyl)-5,6-dimethyl-3-oxopyridazine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)
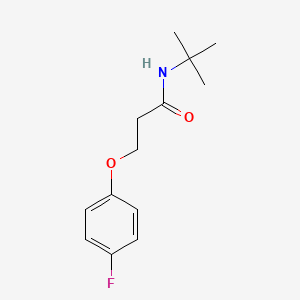
![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
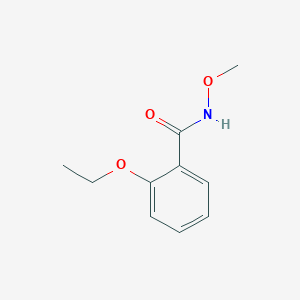
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
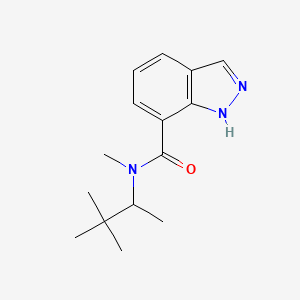
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
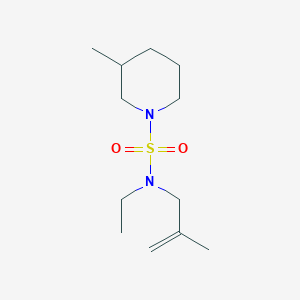
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
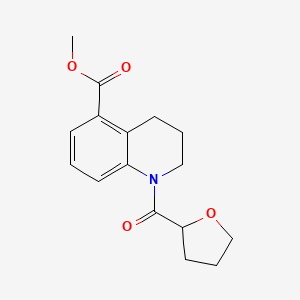
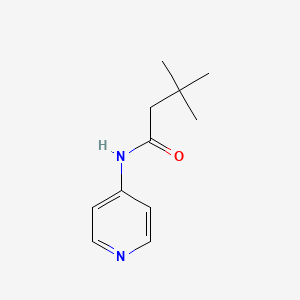
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)